molecular formula C14H15N3OS B7591861 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B7591861
M. Wt: 273.36 g/mol
InChI Key: AWIQWCGPQMCDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one, also known as PIM-1, is a small molecule inhibitor that has been shown to have potential as a therapeutic agent for various diseases, including cancer and heart disease. PIM-1 is a member of the pyrrolopyrimidine family of compounds, which have been extensively studied for their biological activity.

Mechanism of Action

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one inhibits the activity of a family of enzymes called PIM kinases, which are involved in cell growth and survival. By inhibiting PIM kinases, this compound can induce cell death in cancer cells and protect heart cells from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of cell death, the inhibition of cell growth, and the protection of heart cells from damage. This compound has also been shown to inhibit the activity of various signaling pathways involved in cancer and heart disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one is its specificity for PIM kinases, which allows for targeted inhibition of these enzymes. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, this compound can have off-target effects on other enzymes, which can complicate interpretation of experimental results.

Future Directions

Future research on 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one could focus on optimizing its synthesis and formulation to improve its solubility and stability. Additionally, further studies could investigate the potential of this compound as a therapeutic agent in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, research could also focus on developing more potent and selective PIM kinase inhibitors based on the structure of this compound.

Synthesis Methods

The synthesis of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form an intermediate, which is then reacted with thiosemicarbazide to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been extensively studied for its potential as a therapeutic agent in cancer and heart disease. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, prostate, and breast cancer. In heart disease, this compound has been shown to improve cardiac function and reduce damage after a heart attack.

properties

IUPAC Name

3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-2-4-11(5-3-10)17-9-6-12(13(17)18)19-14-15-7-8-16-14/h2-5,7-8,12H,6,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIQWCGPQMCDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)SC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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